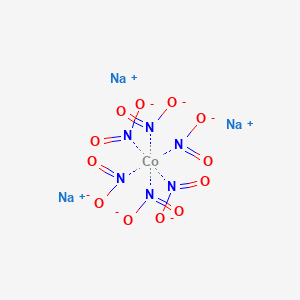

Sodium hexanitrocobaltate(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium cobaltinitrite is a chemical compound of cobalt. It is used as a qualitative test for potassium and ammonium ions. Cobalt is a metallic element with the atomic number 27. It is found naturally in rocks, soil, water, plants, and animals. In small amounts cobalt is an essential element for life, as it is part of vitamin B12. However, excess exposure is known to exhibit toxic effects. Nitrite is a toxic compound known to cause methemoglobinemia. (L1137, L29, L30, L39)

Applications De Recherche Scientifique

Photocatalytic Reactions : Sodium hexanitrocobaltate(III) has been investigated for its role in photocatalytic reactions over semiconductor oxides. Various parameters, such as pH, concentration, light intensity, and the nature of the semiconductor, influence the rate of photocatalytic reaction. A mechanism for the photocatalytic decomposition of sodium hexanitrocobaltate(III) has been proposed (Ameta et al., 1997).

Use as an Artists' Pigment : The compound has been identified as the pigment known historically as aureolin. The stoichiometry and structural aspects of sodium-substituted potassium hexanitrocobalt(III) have been explored (Gates, 1995).

Molten Salt Reactions : The reactions of sodium hexanitrocobaltate(III) in molten lithium nitrate-potassium nitrate eutectic have been studied. The temperatures and stoichiometries of these reactions were determined, revealing the formation of various products, including tricobalt tetraoxide (Frouzanfar & Kerridge, 1978).

Reduction Behavior : The influence of the cationic surfactant hexadecyltrimethylammonium bromide (CTAB) on the kinetics of the spontaneous reduction of sodium hexanitrocobaltate(III) has been investigated, shedding light on the mechanism of this reduction process (Sovilj et al., 2008).

Thermal Decomposition : The thermal decomposition of sodium hexanitrocobaltate(III) and other related compounds has been studied using spectroscopy and diffraction methods. These studies help in understanding the thermal stability and decomposition pathways of these compounds (Davies & Lethbridge, 1972).

Chemical and Spectroscopic Properties : The chemical and spectroscopic properties of the hexanitrocobaltate(III) anion have been investigated, focusing on its classification and behavior in various environments. This research provides insights into the ligand exchange mechanism and the composition of solutions containing hexanitrocobaltate(III) (Buist et al., 1985).

Propriétés

IUPAC Name |

trisodium;cobalt;hexanitrite |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q;;;;;;;3*+1/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTOTFDDGIZNIK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoN6Na3O12-3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium hexanitrocobaltate(III) | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Hydroxy-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetic acid](/img/structure/B8065461.png)

![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B8065468.png)

![Acetyl chloride, 2-[[7-[(dimethylamino)sulfonyl]-2,1,3-benzoxadiazol-4-yl]methylamino]-](/img/structure/B8065479.png)

![Tris([4-(methoxycarbonyl)-2-methylphenyl]boronic acid)](/img/structure/B8065496.png)

![Carbamic acid, N-[(1R)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8065502.png)

![Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8065518.png)

![[9,20,20-Trimethyl-10-(6-methyloxan-2-yl)oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-9-yl]methanol](/img/structure/B8065548.png)

![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)